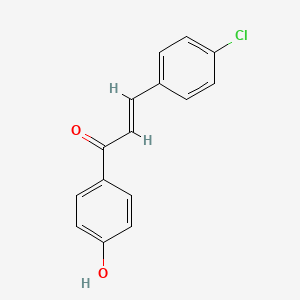
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated phenyl group and a hydroxylated phenyl group connected by a propenone linkage, making it a chalcone derivative. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-chlorobenzaldehyde and 4-hydroxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
4-chlorobenzaldehyde+4-hydroxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-(4-oxophenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)propan-1-one.
Substitution: Formation of derivatives such as 3-(4-aminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through cyclization reactions.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating cancer, diabetes, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its chemical reactivity allows for the production of a wide range of industrial products.
Mécanisme D'action
The mechanism by which 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Its antioxidant properties are due to the scavenging of free radicals and the upregulation of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a chlorine atom.
3-(4-Nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a nitro group instead of a chlorine atom.
3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Numéro CAS |
19152-38-6 |
|---|---|
Formule moléculaire |
C15H11ClO2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ |
Clé InChI |
OQSNPMDWFJMKLH-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
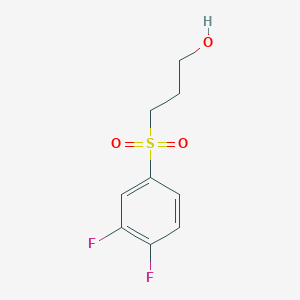
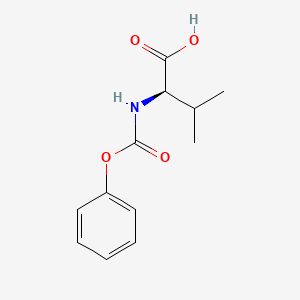
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
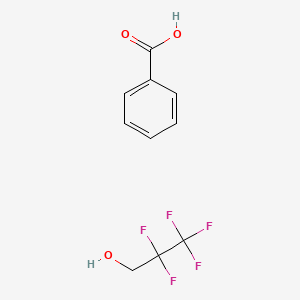
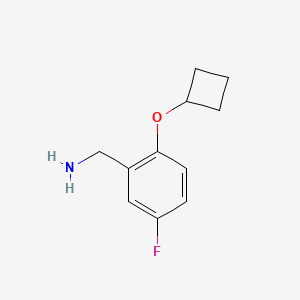

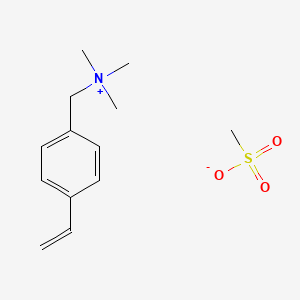
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
